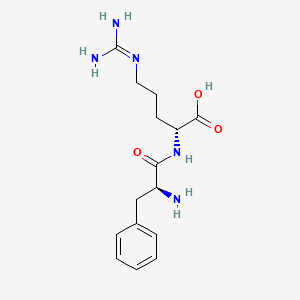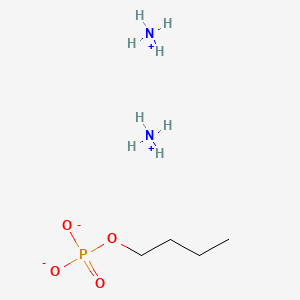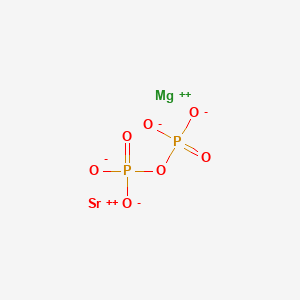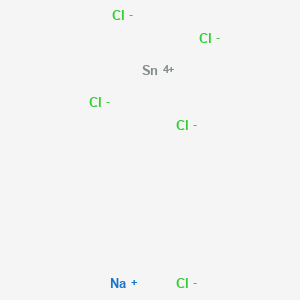
Stannate(1-), pentachloro-, sodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Stannate(1-), pentachloro-, sodium is an inorganic compound with the chemical formula Na[SnCl5]. It is a coordination complex where the central tin atom is surrounded by five chlorine atoms and one sodium ion. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Stannate(1-), pentachloro-, sodium can be synthesized through the reaction of tin(IV) chloride (SnCl4) with sodium chloride (NaCl) in an aqueous solution. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired complex. The general reaction is as follows:
SnCl4+NaCl→Na[SnCl5]
Industrial Production Methods
Industrial production of this compound involves the use of high-purity reagents and controlled reaction environments. The process may include steps such as dissolution, filtration, and crystallization to obtain the pure compound. The reaction is usually carried out in large reactors with precise temperature and pH control to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Stannate(1-), pentachloro-, sodium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state tin compounds.
Reduction: It can be reduced to lower oxidation state tin compounds.
Substitution: Chlorine atoms in the complex can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Ligands such as ammonia (NH3) and phosphines (PR3) can replace chlorine atoms under specific conditions.
Major Products Formed
Oxidation: Higher oxidation state tin compounds such as tin(IV) oxide (SnO2).
Reduction: Lower oxidation state tin compounds such as tin(II) chloride (SnCl2).
Substitution: Complexes with different ligands, such as Na[Sn(NH3)5] or Na[Sn(PR3)5].
Scientific Research Applications
Stannate(1-), pentachloro-, sodium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: Investigated for its potential use in biological assays and as a probe for studying cellular processes.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the production of specialty chemicals, electroplating, and as a stabilizer in certain industrial processes.
Mechanism of Action
The mechanism of action of stannate(1-), pentachloro-, sodium involves its ability to form stable complexes with various substrates. The central tin atom can coordinate with different ligands, influencing the reactivity and stability of the compound. Molecular targets include enzymes and proteins, where the compound can inhibit or activate specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Sodium hexachlorostannate (Na2[SnCl6])
- Potassium stannate (K2[Sn(OH)6])
- Sodium stannate (Na2[Sn(OH)6])
Uniqueness
Stannate(1-), pentachloro-, sodium is unique due to its specific coordination environment and reactivity. Unlike sodium hexachlorostannate, which has six chlorine atoms coordinated to the tin atom, this compound has five chlorine atoms, resulting in different chemical properties and applications. Its ability to undergo various chemical reactions and form stable complexes makes it a valuable compound in research and industry.
Properties
CAS No. |
63549-50-8 |
|---|---|
Molecular Formula |
Cl5NaSn |
Molecular Weight |
319.0 g/mol |
IUPAC Name |
sodium;tin(4+);pentachloride |
InChI |
InChI=1S/5ClH.Na.Sn/h5*1H;;/q;;;;;+1;+4/p-5 |
InChI Key |
WTJPXZOICRYGAQ-UHFFFAOYSA-I |
Canonical SMILES |
[Na+].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Sn+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



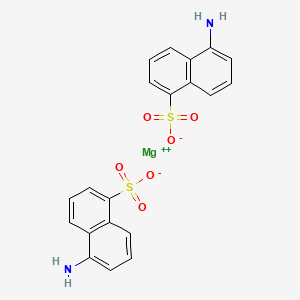
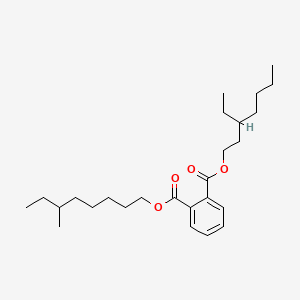
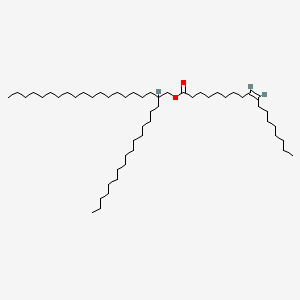
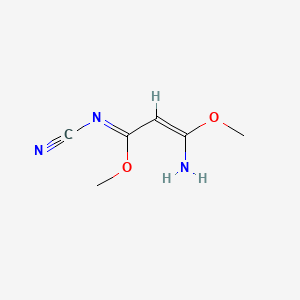

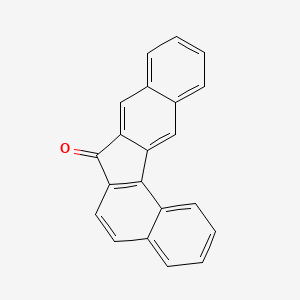
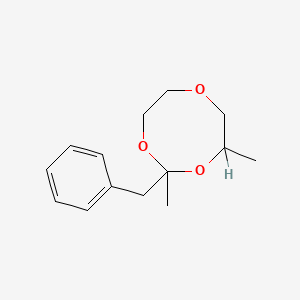
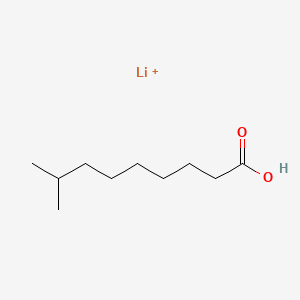
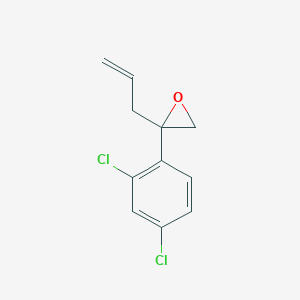
![9-Methyl-1-oxaspiro[5.5]undecan-2-one](/img/structure/B12653847.png)
